
N1-(2-fluorophenyl)indoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-fluorophenyl)indoline-1,2-dicarboxamide” is a chemical compound with the molecular formula C16H14FN3O2. It belongs to the class of compounds known as indolines, which are bicyclic structures consisting of a benzene ring fused to a nitrogenous five-membered ring .
Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic structure . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds .Applications De Recherche Scientifique
Synthesis of Indole and Carbazole Derivatives
Research by Kudzma (2003) explores the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, a process relevant to compounds like N1-(2-fluorophenyl)indoline-1,2-dicarboxamide. This study highlights the utility of these compounds in chemical synthesis, particularly in the context of creating structurally complex and functionally diverse molecules (Kudzma, 2003).
Fluorescence Quenching in Protein Studies
Eftink and Ghiron (1976) discuss the use of acrylamide as a quencher of tryptophanyl fluorescence, a technique that could potentially apply to fluorophenyl indole derivatives like this compound. This method is valuable for studying protein conformational changes and interactions, providing insights into protein structure and dynamics (Eftink & Ghiron, 1976).
Novel Fluorophores for Biomedical Applications
Park et al. (2015) report on the development of indolizino[3,2-c]quinolines, a new class of fluorophores, via the oxidative Pictet-Spengler cyclization strategy. These compounds demonstrate unique optical properties that could make them suitable as fluorescent probes in biomedical applications. The relevance of this research to this compound lies in its potential application as a fluorophore in biological imaging and diagnostics (Park et al., 2015).
Mécanisme D'action
Target of Action
N1-(2-fluorophenyl)indoline-1,2-dicarboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-N-(2-fluorophenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-11-6-2-3-7-12(11)19-16(22)20-13-8-4-1-5-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHSQXPBCDJPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)
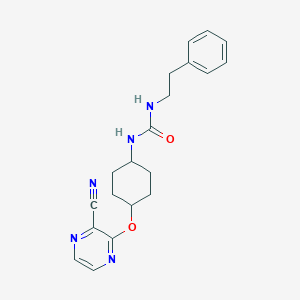
![(3,4-Dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2839539.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2839540.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2839543.png)
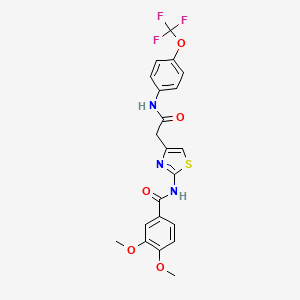
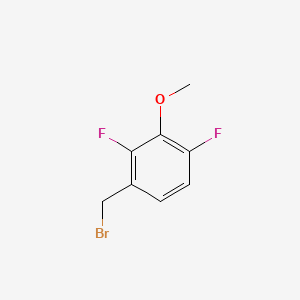

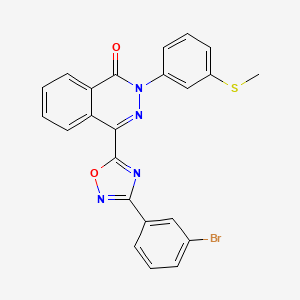
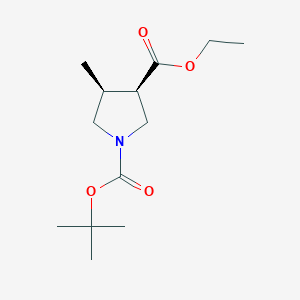
![1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2839553.png)
![Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2839555.png)